Doreptide
Overview
Description
Doreptide: is a synthetic peptide compound composed of seventeen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and three oxygen atoms. It is a dipeptide, meaning it is formed by the linkage of two amino acids through a peptide bond. This compound is known for its stability and solubility, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Doreptide is synthesized through a process known as peptide synthesis. This involves the condensation reaction of the carboxyl group of one amino acid with the amino group of another amino acid, forming an amide bond. The synthesis can be carried out using either solution-phase techniques or solid-phase methods.
Solution-Phase Synthesis: This traditional method involves the coupling of amino acids in a solution.
Solid-Phase Peptide Synthesis (SPPS): Pioneered by Robert Bruce Merrifield, SPPS allows for the rapid assembly of peptide chains on a solid resin support.
Industrial Production Methods
Industrial production of this compound typically employs SPPS due to its efficiency and scalability. The process involves the use of automated peptide synthesizers, which can handle large-scale production while maintaining high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Doreptide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can enhance their stability, solubility, or biological activity.
Scientific Research Applications
Doreptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.
Mechanism of Action
Doreptide exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The peptide binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action depends on the specific application and target molecule. For example, in drug delivery, this compound can enhance the stability and bioavailability of therapeutic agents by protecting them from degradation .
Comparison with Similar Compounds
Doreptide is unique due to its specific amino acid sequence and structural properties. Similar compounds include other dipeptides such as:
Aspartame: An artificial sweetener composed of aspartic acid and phenylalanine.
Carnosine: A dipeptide found in muscle and brain tissues, composed of beta-alanine and histidine.
Anserine: Similar to carnosine, but with a methylated histidine residue.
Compared to these compounds, this compound offers unique advantages in terms of stability and solubility, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALQKBPFOWAOHH-SUMWQHHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90104-48-6 | |
Record name | Doreptide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090104486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOREPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51K3U6Q5ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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